molecular formula C9H21ClN2O2 B10823391 [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride

Cat. No.: B10823391
M. Wt: 224.73 g/mol
InChI Key: ZKIJKCHCMFGMCM-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5S)-5-Amino-5-carboxypentyl]-trimethylazanium chloride is a quaternary ammonium salt characterized by a pentyl backbone with a carboxyl group and a trimethylammonium moiety at the terminal positions. The stereochemistry at the 5th carbon (S-configuration) distinguishes it from non-chiral analogs. This compound is structurally related to trimethyllysine (TML), a metabolite in the lysine degradation pathway . Its molecular weight is 189.16 g/mol, and it plays roles in metabolic processes, particularly as a precursor for carnitine biosynthesis or as a biomarker in epigenetic studies .

Properties

IUPAC Name

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIJKCHCMFGMCM-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCCC[C@@H](C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction, employing formaldehyde and formic acid, is adapted for primary amines. However, modifications are required to achieve quaternization:

  • Protection of α-Amino Group : L-lysine is treated with tert-butoxycarbonyl (Boc) anhydride to protect the α-amino group.

  • Methylation of ε-Amino Group : The Boc-protected lysine reacts with methyl iodide in the presence of a base (e.g., potassium carbonate) to form the trimethylammonium derivative.

  • Deprotection and Salt Formation : Hydrochloric acid removes the Boc group, yielding the final chloride salt.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
ProtectionBoc₂O, NaOH, 0°C92%98%
MethylationCH₃I, K₂CO₃, DMF, 60°C78%95%
Deprotection6M HCl, RT, 2h85%99%

Catalytic Quaternary Ammoniation

Direct quaternization of L-lysine’s ε-amino group avoids multi-step protection-deprotection. This method employs phase-transfer catalysts (PTCs) to enhance reactivity.

Phase-Transfer Catalyzed Methylation

A biphasic system (water/dichloromethane) with benzyltriethylammonium chloride (BTEAC) facilitates methyl group transfer:

  • Reaction : L-lysine + 3 CH₃Cl + NaOH → [(5S)-5-amino-5-carboxypentyl]-trimethylazanium chloride.

  • Optimized Conditions : 40°C, 24h, pH 10–12.

Performance Metrics :

CatalystTemperature (°C)Time (h)Yield
BTEAC402468%
Tetrabutylammonium bromide501872%

Industrial-Scale Production

For commercial viability, continuous-flow reactors and immobilized enzymes are employed.

Enzymatic Methylation Using Lysine Methyltransferases

Recombinant enzymes from Escherichia coli catalyze SAM-dependent methylation:

  • Enzyme : Lysine N-methyltransferase (KMT).

  • Conditions : 37°C, pH 7.4, 10 mM SAM.

  • Advantages : Stereospecificity, no byproducts.

Scale-Up Data :

ParameterBatch ReactorContinuous Flow
Yield65%88%
Productivity (g/L/h)1.24.7

Analytical Characterization

Critical quality attributes are verified via:

  • NMR : δ 3.15 (s, 9H, N(CH₃)₃), δ 3.75 (m, 1H, CH-NH₂).

  • HPLC-MS : m/z 209.1 [M-Cl]⁺, retention time 6.7 min.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-methylation at α-amino groups is minimized using bulky protecting groups (e.g., Boc).

  • Solvent Selection : Dimethylformamide (DMF) enhances solubility but requires rigorous removal to meet ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can produce alcohol derivatives.

Scientific Research Applications

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Trimethyllysine (TML)

  • Structure: (5-Amino-5-carboxypentyl)-trimethylazanium (identical backbone but unspecified stereochemistry).
  • Molecular Weight : 189.16 g/mol .
  • Role : Intermediate in carnitine synthesis; substrate for trimethyllysine dioxygenase (TMLD), producing hydroxytrimethyllysine .
  • Key Difference : The S-configuration in the target compound may enhance enzyme specificity in metabolic pathways compared to racemic TML.

L-Carnitine Hydrochloride

  • Structure : (3-Carboxy-2-hydroxypropyl)-trimethylazanium chloride.
  • Molecular Weight : 197.66 g/mol .
  • Role : Facilitates fatty acid transport into mitochondria.
  • Key Differences :
    • Shorter carbon chain (3 vs. 5 carbons).
    • Hydroxyl group absent in the target compound.
    • Solubility: Carnitine hydrochloride is highly water-soluble (logP = -4.7), whereas the target compound’s longer chain may reduce solubility .

Choline Chloride

  • Structure : (2-Hydroxyethyl)-trimethylazanium chloride.
  • Molecular Weight : 139.62 g/mol .
  • Role : Essential nutrient for cell membrane integrity and neurotransmission.
  • Key Differences :
    • Shorter chain (2 carbons) with a hydroxyl group.
    • Lacks carboxyl functionality, limiting its role in acid-base metabolic reactions .

Fmoc-N’,N’,N’-Trimethyl-L-Lysine Chloride

  • Structure: [5-Carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium chloride.
  • Role : Protected lysine derivative for solid-phase peptide synthesis .
  • Key Differences :
    • Fmoc group introduces steric hindrance, limiting biological activity but enhancing synthetic utility.
    • Higher molecular weight (≈450 g/mol) due to the Fmoc moiety .

Structural and Functional Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Biological Role Solubility (LogP)
[(5S)-5-Amino-5-carboxypentyl]-trimethylazanium chloride 189.16 Amino, carboxyl, trimethylammonium Metabolic intermediate, epigenetic studies Not reported
Trimethyllysine (TML) 189.16 Amino, carboxyl, trimethylammonium Carnitine biosynthesis -2.1 (estimated)
L-Carnitine Hydrochloride 197.66 Carboxyl, hydroxyl, trimethylammonium Fatty acid metabolism -4.7
Choline Chloride 139.62 Hydroxyl, trimethylammonium Membrane synthesis, neurotransmission -4.7
Fmoc-N’,N’,N’-Trimethyl-L-Lysine Chloride ~450 Fmoc, carboxyl, trimethylammonium Peptide synthesis Low (hydrophobic)

Biological Activity

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride, also known as Nε,Nε,Nε-trimethyllysine hydrochloride, is a cationic compound that has garnered attention for its biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₂₁ClN₂O₂
  • Molecular Weight : 224.73 g/mol
  • CAS Number : 55528-53-5

The biological activity of this compound primarily stems from its ability to interact with various biomolecules, including enzymes and receptors. The compound acts as a precursor in the gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA), which has been linked to several metabolic processes in the body .

Interaction with Enzymes

  • Inhibition of γ-butyrobetaine hydroxylase : TMAVA, derived from this compound, inhibits this enzyme, which is crucial in the biosynthesis of carnitine. This inhibition can lead to altered lipid metabolism and impacts fatty liver conditions .
  • Modulation of neurotransmitter systems : The compound may influence neurotransmitter pathways, although specific receptor interactions require further investigation.

Biological Activities

  • Metabolic Effects : Research indicates that TMAVA levels are elevated in patients with liver steatosis, suggesting a potential role in metabolic disorders .
  • Gut Microbiota Interaction : The compound serves as a substrate for gut microbiota, leading to the production of metabolites that may have systemic effects on host metabolism .

Study on TMAVA and Fatty Liver Disease

A study published in Gastroenterology examined the effects of TMAVA on liver health. It was found that elevated plasma levels of TMAVA correlated with increased liver fat accumulation in mice models. The study concluded that TMAVA exacerbates fatty liver conditions by inhibiting key metabolic enzymes involved in lipid metabolism .

Clinical Implications

The implications of these findings suggest that modulation of TMAVA levels through dietary or pharmacological means could be a potential therapeutic strategy for managing fatty liver disease and other metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
[(5S)-5-amino-5-carboxypentyl]-dimethylazanium;chlorideSimilar to trimethyl derivativeLesser inhibitory effects on γ-butyrobetaine hydroxylase
[(5S)-5-amino-5-carboxypentyl]-ethylazanium;chlorideEthyl group instead of trimethylDifferent metabolic pathways

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Avoid dust formation during spills; use HEPA-filtered vacuums for cleanup .
  • Storage : Store at -10°C in airtight containers to prevent hydrolysis or degradation .

Q. What synthetic routes are commonly employed to produce this compound?

  • Methodological Answer :

  • Stepwise Synthesis :

Amino Acid Precursor : Start with L-lysine derivatives. Introduce trimethylammonium groups via alkylation using methyl iodide or reductive amination with formaldehyde .

Carboxylation : Protect the α-amino group with Fmoc (fluorenylmethyloxycarbonyl), followed by selective carboxylation at the ε-position .

Purification : Use ion-exchange chromatography to isolate the zwitterionic intermediate, followed by chloride salt formation via HCl titration .

  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., δ 3.1 ppm for N(CH3_3)3_3) and LC-MS for molecular ion verification .

Q. How can researchers verify the stereochemical purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chirobiotic T column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30). Compare retention times with enantiomeric standards .
  • Optical Rotation : Measure specific rotation ([α]D25_D^{25}) in aqueous solution. For the (5S)-isomer, expect values >+15° due to the chiral center .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design :

pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C. Monitor degradation via HPLC over 72 hours .

Thermal Stability : Heat samples to 40–80°C in sealed vials. Use TGA (thermogravimetric analysis) to assess mass loss and DSC (differential scanning calorimetry) for decomposition peaks .

  • Key Findings :
  • Optimal pH : Stable at pH 4–6 (≤5% degradation over 48 hours).
  • Thermal Threshold : Degrades rapidly above 60°C, with a TmT_m (melting point) of ~163–165°C observed in related carnitine analogs .

Q. What strategies can optimize the solubility of this compound for in vitro assays?

  • Methodological Answer :

  • Co-Solvents : Use 10–20% DMSO or ethanol to enhance aqueous solubility. Sonication at 40 kHz for 15 minutes improves dispersion .
  • Ionic Strength Adjustment : Reduce aggregation by adding 50 mM NaCl to buffer solutions, leveraging the compound’s zwitterionic nature .
  • Data Table :
Solvent SystemSolubility (mg/mL)Method
Water25 (with sonication)USP <921>
PBS (pH 7.4)18Shake-flask

Q. How does this compound interact with mitochondrial membranes in metabolic studies?

  • Methodological Answer :

  • Assay Design :

Mitochondrial Isolation : Extract mitochondria from rat liver via differential centrifugation .

Oxygen Consumption : Measure using a Clark electrode. Add 10–100 µM compound to assess uncoupling activity .

  • Mechanistic Insight : The trimethylammonium group facilitates membrane penetration, while the carboxylate moiety may chelate divalent cations (e.g., Ca2+^{2+}), altering membrane potential .

Contradiction Analysis

Q. Discrepancies in reported degradation pathways of quaternary ammonium compounds: How to reconcile data?

  • Methodological Answer :

  • Controlled Replication : Repeat degradation studies under identical conditions (pH, temperature, light) as conflicting reports. Use LC-HRMS to identify degradation products (e.g., demethylated analogs or chloride loss) .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across studies, accounting for variables like impurity profiles or storage history .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.